![molecular formula C9H12N2O6 B584034 [2'-13C]uridine CAS No. 478511-11-4](/img/structure/B584034.png)
[2'-13C]uridine
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Overview
Description
[2’-13C]uridine is a stable isotope-labeled compound with the chemical formula (13-C)C8H12N2O6 . It is a modified form of uridine, where the carbon atom at the 2’ position is replaced by the stable carbon-13 isotope. This labeling allows researchers to track and study uridine metabolism and incorporation in biological systems .
Synthesis Analysis
The synthesis of [2’-13C]uridine involves introducing the carbon-13 isotope into the ribofuranoside ring of uridine. Specific synthetic methods may vary, but isotopic labeling typically occurs during the biosynthesis of uridine or through chemical modification of existing uridine molecules .
Molecular Structure Analysis
The molecular structure of [2’-13C]uridine consists of a pyrimidine base (uracil), a ribose sugar, and the stable carbon-13 isotope at the 2’ position. The labeled carbon atom provides a unique signature for tracking uridine in biological processes .
Chemical Reactions Analysis
[2’-13C]uridine can participate in various chemical reactions similar to natural uridine. It can be incorporated into RNA during transcription, serve as a substrate for enzymes involved in nucleotide metabolism, and interact with other cellular components. Researchers use it as a tracer to investigate RNA synthesis, turnover, and degradation .
Scientific Research Applications
Conformational Analysis : The conformation of nucleosides like uridine is influenced by the electronegativity of sugar substituents. This has implications for understanding nucleoside behavior in different environments (Guschlbauer & Jankowski, 1980).
NMR Spectroscopy : Advanced NMR techniques, including 13C NMR, are used to study the structure and dynamics of nucleotides like uridine in solution. This helps in predicting the behavior of these molecules in various biological contexts (Bagno, Rastrelli, & Saielli, 2008).
RNA Structural Studies : Using 13C-labeled RNA building blocks, researchers can probe the structural ensembles of RNA, including minor populated states, at atomic resolution. This aids in understanding RNA folding and function (Strebitzer et al., 2018).
Hydration Structure Mapping : The hydration structure of nucleosides like uridine in water can be mapped using techniques such as 13C intermolecular nuclear Overhauser effects, providing insights into water accessibility in nucleic acid bases (Seba et al., 2006).
Isotopic Enrichment in RNA Synthesis : Efficient syntheses of nucleosides with selective 13C enrichment are crucial for studies involving RNA synthesis and structure, especially in larger molecules (SantaLucia et al., 1995).
Clinical Research Applications : Stable isotopes like 13C are increasingly used in clinical research for their safety and applicability in various studies, including metabolism and pharmacokinetics (Halliday & Rennie, 1982).
Mitochondrial Function in Clinical Contexts : Uridine supplementation, potentially including [2'-13C]uridine, has shown promise in enhancing mitochondrial function in specific clinical contexts, such as in HIV-infected patients treated with thymidine-analogue (Banasch et al., 2006).
Mechanism of Action
The primary mechanism of action for [2’-13C]uridine lies in its role as a metabolic precursor. When administered to cells or organisms, it becomes part of RNA molecules during transcription. Its labeled carbon atom allows researchers to follow RNA synthesis, track RNA turnover rates, and study RNA-related processes .
Safety and Hazards
Future Directions
Future research involving [2’-13C]uridine could explore its applications in RNA labeling, metabolic studies, and investigations into RNA dynamics. Additionally, understanding its impact on cellular processes and potential therapeutic implications may yield valuable insights .
For more detailed information, refer to the Certificate of Analysis provided by the supplier .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i7+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-OGBLAGJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2'-13C]uridine |
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